molecular formula C13H14FNO5S B6634647 4-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)sulfonyl-3-fluorobenzoic acid

4-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)sulfonyl-3-fluorobenzoic acid

Numéro de catalogue B6634647
Poids moléculaire: 315.32 g/mol
Clé InChI: ZQSRQCMBZKWKHO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)sulfonyl-3-fluorobenzoic acid, also known as CFTR corrector, is a small molecule drug that has been developed for the treatment of cystic fibrosis. This drug has shown promising results in preclinical studies and is currently undergoing clinical trials.

Mécanisme D'action

4-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)sulfonyl-3-fluorobenzoic acid corrector works by correcting the folding and trafficking of the 4-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)sulfonyl-3-fluorobenzoic acid protein. The 4-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)sulfonyl-3-fluorobenzoic acid protein is responsible for the transport of chloride ions across the cell membrane. In cystic fibrosis patients, the 4-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)sulfonyl-3-fluorobenzoic acid protein is defective and does not function properly. 4-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)sulfonyl-3-fluorobenzoic acid corrector works by correcting the folding and trafficking of the 4-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)sulfonyl-3-fluorobenzoic acid protein, which allows it to function properly and transport chloride ions across the cell membrane.
Biochemical and Physiological Effects:
4-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)sulfonyl-3-fluorobenzoic acid corrector has been shown to improve the function of the 4-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)sulfonyl-3-fluorobenzoic acid protein in preclinical studies. This improvement in 4-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)sulfonyl-3-fluorobenzoic acid function has been associated with a reduction in the symptoms of cystic fibrosis, such as respiratory infections and digestive problems. 4-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)sulfonyl-3-fluorobenzoic acid corrector has also been shown to improve lung function in cystic fibrosis patients.

Avantages Et Limitations Des Expériences En Laboratoire

4-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)sulfonyl-3-fluorobenzoic acid corrector has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has also been extensively studied for its potential use in the treatment of cystic fibrosis, which provides a strong scientific basis for further research. However, 4-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)sulfonyl-3-fluorobenzoic acid corrector also has some limitations for lab experiments. It is a complex molecule that requires expertise in synthetic organic chemistry. It is also a relatively new drug that is still undergoing clinical trials, which limits its availability for research purposes.

Orientations Futures

There are several future directions for research on 4-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)sulfonyl-3-fluorobenzoic acid corrector. One direction is to further study the mechanism of action of 4-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)sulfonyl-3-fluorobenzoic acid corrector, and to develop more effective 4-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)sulfonyl-3-fluorobenzoic acid correctors. Another direction is to study the long-term effects of 4-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)sulfonyl-3-fluorobenzoic acid corrector on cystic fibrosis patients. Finally, research can be done to explore the potential use of 4-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)sulfonyl-3-fluorobenzoic acid corrector in the treatment of other diseases that involve defective protein folding and trafficking.

Méthodes De Synthèse

The synthesis of 4-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)sulfonyl-3-fluorobenzoic acid corrector involves several steps, including the synthesis of the intermediate compounds and the final compound. The synthesis of the intermediate compounds involves the use of various reagents and catalysts, while the final compound is synthesized by reacting the intermediate compounds. The synthesis of 4-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)sulfonyl-3-fluorobenzoic acid corrector is a complex process that requires expertise in synthetic organic chemistry.

Applications De Recherche Scientifique

4-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)sulfonyl-3-fluorobenzoic acid corrector has been extensively studied for its potential use in the treatment of cystic fibrosis. Cystic fibrosis is a genetic disorder that affects the lungs, pancreas, and other organs. 4-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)sulfonyl-3-fluorobenzoic acid corrector works by correcting the defective 4-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)sulfonyl-3-fluorobenzoic acid protein, which is responsible for the symptoms of cystic fibrosis. 4-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)sulfonyl-3-fluorobenzoic acid corrector has shown promising results in preclinical studies, and is currently undergoing clinical trials.

Propriétés

IUPAC Name

4-(3-cyclopropyl-3-hydroxyazetidin-1-yl)sulfonyl-3-fluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO5S/c14-10-5-8(12(16)17)1-4-11(10)21(19,20)15-6-13(18,7-15)9-2-3-9/h1,4-5,9,18H,2-3,6-7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQSRQCMBZKWKHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2(CN(C2)S(=O)(=O)C3=C(C=C(C=C3)C(=O)O)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Cyclopropyl-3-hydroxyazetidin-1-yl)sulfonyl-3-fluorobenzoic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.